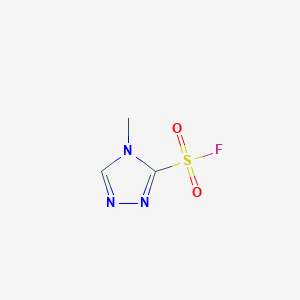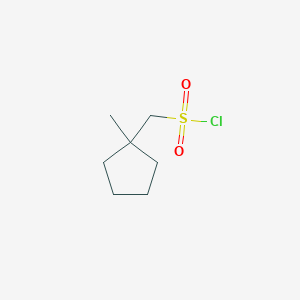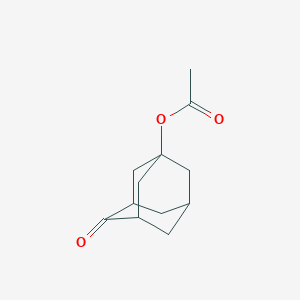
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, also known as CPI-455, is a novel small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wissenschaftliche Forschungsanwendungen
Drug Development and Pharmacological Studies
Compounds with intricate chemical structures similar to "N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide" are often subjects of pharmacological studies to explore their therapeutic potential. Research into nitrogen heterocycles, a key feature in many pharmaceuticals, reveals that 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting the importance of such structures in drug development (Vitaku, Smith, & Njardarson, 2014). These studies are foundational for understanding how complex molecules can interact with biological systems to produce therapeutic effects, laying the groundwork for the development of new drugs.
Understanding Biological Interactions
The interaction between complex molecules and biological systems is a critical area of research. Studies on molecules like dimethyltryptamine (DMT), which share structural similarities with complex amines, shed light on potential biological functions beyond their known psychotropic effects. For example, DMT's role as an endogenous ligand of the sigma-1 receptor suggests significant biological functions, potentially influencing cellular protective mechanisms (Frecska, Szabo, Winkelman, Luna, & McKenna, 2013). Such research underscores the importance of studying complex molecules to unveil new biological interactions and mechanisms.
Synthesis and Analysis of Novel Compounds
The synthesis and analysis of novel compounds with intricate structures are fundamental in expanding the boundaries of chemical science. Techniques and methodologies developed for the synthesis, characterization, and analysis of such molecules contribute to the broader field of chemistry. Research on analytical methods for psychoactive N,N-dialkylated tryptamines provides valuable insights into detection and characterization techniques that can be applied to a wide range of complex molecules, facilitating their study and understanding (Brandt & Martins, 2010).
Wirkmechanismus
The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The vitality of four cell lines - African green monkey kidney epithelial cells (VERO), human breast cancer cell line (MCF-7), human lung fibroblast line (WI-38) and human liver cell hepatocellular carcinoma cell line (HepG2) were detected to determine the antitumor activity of the newly synthesized compounds .
In addition, it was found that compounds 9, 11, 15, 16, 22, 23, 24, and 25 were potent against the HepG2 cell line, while compounds 16, 22, and 25 were potent against the WI-38 cell line . On the other hand, compounds 16 and 22 were highly resistant to the VERO cell line . On the other hand, compounds 7, 14, 15, 16, and 22 were very active against the MCF-7 cell line, while the rest of the other compounds had moderate activity against the MCF-7 cell line .
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-28(2)21-13-11-19(12-14-21)23(29-16-15-18-7-3-6-10-22(18)29)17-26-24(30)25(31)27-20-8-4-5-9-20/h3,6-7,10-14,20,23H,4-5,8-9,15-17H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGVMKRSAKRHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970419.png)
![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2970422.png)

![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide](/img/structure/B2970427.png)
